11-Hydroxytetrahydrocannabinol (11-OH-THC) is the primary, pharmacologically active metabolite of Δ⁹-tetrahydrocannabinol (THC), formed in the liver by cytochrome P450 enzymes following cannabis consumption. Unlike its parent compound, 11-OH-THC exhibits distinct pharmacokinetic properties and potency, making it a critical analyte for forensic toxicology and an essential compound for pharmacological research aiming to isolate the specific effects of THC metabolism. Its higher polarity compared to THC also necessitates its use as a distinct chemical standard for developing accurate analytical separation methods.
Substituting 11-Hydroxytetrahydrocannabinol with its parent compound, Δ⁹-THC, is unsuitable for studies requiring direct and reproducible administration of the metabolite, as this bypasses the significant inter-individual variability of first-pass liver metabolism. This metabolic conversion step alters bioavailability and peak plasma concentrations, making Δ⁹-THC an unreliable proxy. For analytical and forensic applications, using Δ⁹-THC or the inactive metabolite THC-COOH as a calibrant for 11-OH-THC quantification is invalid due to differences in mass-to-charge ratio, chromatographic retention, and ionization efficiency, which would lead to inaccurate and indefensible results. Therefore, direct procurement of a certified 11-OH-THC standard is mandatory for both precise pharmacological modeling and accredited toxicological analysis.
11-OH-THC demonstrates a substantially higher binding affinity for the CB1 receptor than its parent compound, Δ⁹-THC. Published data indicate a Ki value of approximately 0.37 nM for 11-OH-THC, compared to a Ki of around 35 nM for Δ⁹-THC, suggesting a nearly 95-fold stronger interaction with the primary psychoactive target. While both are partial agonists, this pronounced difference in affinity is a key molecular basis for the observed increases in potency.
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
| Target Compound Data | ~0.37 nM |
| Comparator Or Baseline | Δ⁹-Tetrahydrocannabinol (Δ⁹-THC): ~35 nM |
| Quantified Difference | ~95x higher affinity |
| Conditions | In vitro cannabinoid receptor binding assay. |
For mechanism-of-action studies, this higher affinity allows researchers to investigate CB1 receptor signaling with a more potent agonist, potentially requiring lower concentrations and reducing off-target effects compared to using Δ⁹-THC.
Administering 11-OH-THC directly results in a different pharmacokinetic profile than administering Δ⁹-THC. 11-OH-THC diffuses into the brain more readily and its effects can be perceived more rapidly than with its parent compound. Studies in mice show that after intravenous (IV) or intraperitoneal (IP) injection, THC reaches its maximum concentration (Tmax) at 10 minutes, whereas 11-OH-THC reaches its Tmax at 30 minutes. This distinct profile is critical for in vivo experiments aiming to correlate specific CNS effects with plasma concentrations, as using Δ⁹-THC introduces the metabolic conversion rate as a confounding variable.
| Evidence Dimension | Time to Maximum Plasma Concentration (Tmax) post-IV/IP injection (Mouse model) |
| Target Compound Data | 30 minutes |
| Comparator Or Baseline | Δ⁹-Tetrahydrocannabinol (Δ⁹-THC): 10 minutes |
| Quantified Difference | Slower to reach peak concentration when administered directly. |
| Conditions | Pharmacokinetic study in C57BL/6 mice following direct intraperitoneal or intravenous injection. |
Procuring 11-OH-THC allows for precise control over the timing and concentration of the active agent in the CNS, which is essential for reproducible dose-response studies and behavioral pharmacology.
The addition of a hydroxyl group makes 11-OH-THC more polar than the parent Δ⁹-THC. This fundamental difference in physicochemical properties is leveraged in analytical chemistry for effective separation. In typical reversed-phase HPLC-MS/MS methods used in forensic toxicology, this increased polarity results in an earlier retention time for 11-OH-THC compared to the more lipophilic Δ⁹-THC, allowing for clear, baseline separation from both the parent drug and the even more polar secondary metabolite, THC-COOH. This separation is a prerequisite for accurate, individual quantification of each analyte in a complex biological matrix.
| Evidence Dimension | Reversed-Phase HPLC Elution Order |
| Target Compound Data | Elutes before Δ⁹-THC |
| Comparator Or Baseline | Δ⁹-THC (later elution); THC-COOH (earlier elution) |
| Quantified Difference | Distinct, separable retention times under standard gradient conditions. |
| Conditions | Reversed-phase liquid chromatography (e.g., C18 column) with a water/organic solvent gradient. |
For labs developing or running analytical methods, having the pure 11-OH-THC standard is essential to determine its specific retention time, optimize separation from interferents, and ensure the method's specificity and accuracy.
For neuropharmacology and behavioral science, this compound is the correct choice for in vivo or in vitro studies designed to decouple the effects of the primary metabolite from its parent drug, Δ⁹-THC. Its higher CB1 receptor affinity and distinct pharmacokinetic profile allow for precise investigation into its specific contribution to the overall psychoactive and therapeutic effects of cannabis.
In accredited toxicology laboratories, 11-OH-THC is an indispensable certified reference material for the quantitative analysis of blood samples. Because the presence of 11-OH-THC is a stronger indicator of recent cannabis use and potential impairment than THC-COOH, its accurate quantification is critical for forensic casework, workplace drug testing, and driving under the influence (DUI) investigations.
For analytical development chemists, this compound is essential for establishing and validating robust LC-MS/MS or GC/MS methods. Its unique polarity and mass require a specific standard to confirm chromatographic separation, establish limits of detection and quantification (LOD/LOQ), and verify method accuracy and precision for the simultaneous analysis of THC and its major metabolites in biological matrices.
Irritant;Health Hazard
Bland, T.M.,Haining, R.L.,Tracy, T.S., et al. CYP2C-catalyzed Δ9-tetrahydrocannabinol metabolism: Kinetics, pharmacogenetics and interaction with phenytoin. Biochem. Pharmacol. 70(7), 1096-1103 (2005).
Bland, T.M., Haining, R.L., Tracy, T.S., et al. CYP2C-catalyzed Δ9-tetrahydrocannabinol metabolism: Kinetics, pharmacogenetics and interaction with phenytoin. Biochem. Pharmacol. 70(7), 1096-1103 (2005).
Coles, R., Clements, T.T., Nelson, G.J., et al. Simultaneous analysis of the Δ9-THC metabolites 11-nor-9-carboxy-Δ9-THC and 11-hydroxy-Δ9-THC in meconium by GC-MS. J. Anal. Toxicol. 29(6), 522-527 (2016).
Kraemer T, Paul LD (August 2007). "Bioanalytical procedures for determination of drugs of abuse in blood". Analytical and Bioanalytical Chemistry. 388 (7): 1415–1435. doi:10.1007/s00216-007-1271-6. PMID 17468860. S2CID 32917584.
Huestis MA (2005). "Pharmacokinetics and metabolism of the plant cannabinoids, delta9-tetrahydrocannabinol, cannabidiol and cannabinol". Handbook of Experimental Pharmacology. 168 (168): 657–690. doi:10.1007/3-540-26573-2_23. ISBN 3-540-22565-X. PMID 16596792.
Stout SM, Cimino NM (February 2014). "Exogenous cannabinoids as substrates, inhibitors, and inducers of human drug metabolizing enzymes: a systematic review". Drug Metabolism Reviews. 46 (1): 86–95. doi:10.3109/03602532.2013.849268. PMID 24160757.
Grotenhermen F (2003). "Pharmacokinetics and pharmacodynamics of cannabinoids". Clinical Pharmacokinetics. 42 (4): 327–360. doi:10.2165/00003088-200342040-00003. PMID 12648025.
Huestis MA, Henningfield JE, Cone EJ (1992). "Blood cannabinoids. I. Absorption of THC and formation of 11-OH-THC and THCCOOH during and after smoking marijuana". Journal of Analytical Toxicology. 16 (5): 276–282. doi:10.1093/jat/16.5.276. PMID 1338215.
Karschner EL, Schwilke EW, Lowe RH, Darwin WD, Herning RI, Cadet JL, Huestis MA (October 2009). "Implications of plasma Delta9-tetrahydrocannabinol, 11-hydroxy-THC, and 11-nor-9-carboxy-THC concentrations in chronic cannabis smokers". Journal of Analytical Toxicology. 33 (8): 469–477. doi:10.1093/jat/33.8.469. PMC 3159863. PMID 19874654.
Lemberger L, Martz R, Rodda B, Forney R, Rowe H (October 1973). "Comparative pharmacology of Delta9-tetrahydrocannabinol and its metabolite, 11-OH-Delta9-tetrahydrocannabinol". The Journal of Clinical Investigation. 52 (10): 2411–2417. doi:10.1172/JCI107431. PMC 302499. PMID 4729039.